Antibiotic 79002
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
82355-81-5 |
|---|---|
Molecular Formula |
C18H14N2O2 |
Molecular Weight |
290.3 g/mol |
IUPAC Name |
2-(1-ethyl-2-hydroxyindol-3-yl)indol-3-one |
InChI |
InChI=1S/C18H14N2O2/c1-2-20-14-10-6-4-8-12(14)15(18(20)22)16-17(21)11-7-3-5-9-13(11)19-16/h3-10,22H,2H2,1H3 |
InChI Key |
HIVARJHCVCMTCZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)C3=NC4=CC=CC=C4C3=O |
Synonyms |
antibiotic 79002 antibiotic-79002 N(1')-ethylindirubin |
Origin of Product |
United States |
Discovery and Initial Characterization of Antibiotic 79002
Source Identification and Isolation Methodologies for Antibiotic 79002
The initial phase in discovering a novel antibiotic like "this compound" typically begins with identifying potential sources of antimicrobial-producing microorganisms. Historically, soil and marine environments have been recognized as rich reservoirs for discovering diverse microbial communities, including Actinomycetes, which are prolific producers of secondary metabolites with antibiotic properties gsconlinepress.comresearchgate.netacs.org.
The process of source identification involves collecting samples from these environments. Subsequently, isolation methodologies are employed to cultivate the microorganisms present in these samples. This typically entails plating the samples onto various nutrient-rich agar (B569324) media, such as Nutrient agar or selective media designed to favor the growth of specific microbial groups like Actinomycetes gsconlinepress.comresearchgate.netecronicon.net. Following isolation, the microorganisms are identified using a combination of techniques. These can include morphological and cultural characterization, biochemical tests, and more advanced molecular methods like 16S rRNA sequencing for precise taxonomic classification gsconlinepress.comresearchgate.netecronicon.net. Once isolated and identified, these microbial strains are then subjected to primary screening to detect any production of antimicrobial compounds gsconlinepress.comresearchgate.netisciii.esgardp.org.
Primary Biological Activity Screening and Validation Strategies
Following the isolation of potential antibiotic-producing microorganisms, the next crucial step is primary biological activity screening. This phase aims to identify which of the isolated compounds or microbial extracts exhibit inhibitory effects against target pathogens. A common strategy employed is phenotypic screening, which directly assesses the impact of compounds on microbial cell growth and survival in cell-based assays gardp.org. This approach provides an immediate indication of antibacterial activity gardp.org.
The screening process involves testing candidate compounds or microbial broths against a panel of clinically relevant bacterial strains, which may include both Gram-positive and Gram-negative bacteria, as well as those known for developing resistance to existing antibiotics acs.orgisciii.esresearchgate.netmdpi.com. Validation strategies are then implemented to confirm the initial findings. This can involve re-testing positive hits, assessing the spectrum of activity against a broader range of pathogens, and initial investigations into the compound's mode of action. Techniques like Antibiotic Mode of Action Profile (BioMAP) screening can be utilized to create biological fingerprints that help cluster antibiotics by structural class and predict their mechanisms, aiding in the validation and classification of new leads researchgate.net.
Initial Potency Assessment against Sentinel Bacterial Strains
Once a compound demonstrates promising biological activity, its initial potency is assessed. Potency refers to the strength of the antibiotic's antimicrobial effect, typically measured by its ability to inhibit or kill target microorganisms at specific concentrations nih.govsiglaboratory.comuspnf.com. Microbiological assays are the cornerstone of this evaluation, providing a direct measure of the antibiotic's effectiveness nih.govuspnf.com.
These assays commonly involve using sentinel bacterial strains, which are well-characterized microorganisms used as reference standards for testing researchgate.netnih.govpharmastate.academy. Common bacterial strains utilized in such assessments include Staphylococcus aureus, Escherichia coli, Acinetobacter baumannii, and Salmonella spp. gsconlinepress.comacs.orgecronicon.netisciii.esmdpi.com. The potency is quantified through methods such as determining the zone of inhibition around a disk impregnated with the antibiotic on an agar plate, or by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the microorganism mdpi.comnih.govpharmastate.academy. Other related measures like Minimum Bactericidal Concentration (MBC) may also be employed in later stages.
Compound Names:
this compound (Designation for the subject of this article)
Mechanistic Elucidation of Antibiotic 79002
Identification and Validation of the Bacterial Cellular Target
Identifying the specific molecular target of a new antibiotic is a critical first step in understanding its mechanism of action. nih.gov For Antibiotic 79002, a combination of advanced genomic, proteomic, and biochemical techniques was employed to discover and validate its bacterial targets.
Genomic and Proteomic Approaches to Target Discovery
Initial efforts to identify the cellular target of this compound involved a multi-pronged "omics" approach. nih.gov These strategies are designed to observe global changes within bacteria upon antibiotic exposure, providing clues to the compound's target. nih.govdrugtargetreview.com
One powerful genomic strategy is the selection and sequencing of mutants that exhibit resistance to the antibiotic. rsc.org By comparing the genome of resistant strains to the original susceptible strain, mutations can often be pinpointed within the gene encoding the drug's target or a related pathway. rsc.org In the case of this compound, whole-genome sequencing of resistant mutants consistently identified mutations in the folA gene.
In parallel, proteomic techniques were used to identify direct protein-antibiotic interactions. youtube.com Cellular thermal shift assays (CETSA) were performed, which measure changes in protein thermal stability upon ligand binding. These experiments showed a significant stabilization of the Dihydrofolate reductase (DHFR) protein in the presence of this compound, strongly suggesting a direct interaction. nih.gov Further proteomic profiling using mass spectrometry can identify changes in protein expression levels that occur in response to the antibiotic, revealing the cellular pathways that are impacted. youtube.com
| Approach | Description | Application for this compound | Reference |
|---|---|---|---|
| Resistant Mutant Sequencing | Selection of mutants resistant to the antibiotic followed by whole-genome sequencing to identify mutations responsible for the resistance phenotype. | Identified mutations in the folA gene, which encodes Dihydrofolate reductase (DHFR). | rsc.org |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand (antibiotic) binding. Target proteins become more stable at higher temperatures when bound to the drug. | Demonstrated significant thermal stabilization of the DHFR protein, indicating a direct binding interaction. | nih.gov |
| Proteome Profiling | Uses mass spectrometry to compare the abundance of thousands of proteins in treated versus untreated cells to identify pathways affected by the drug. | Revealed downstream effects consistent with the inhibition of folate synthesis and membrane stress. | youtube.com |
Biochemical Validation of Target Essentiality and Interaction
Following the identification of DHFR as a primary target, biochemical assays were conducted to validate its essentiality for bacterial survival and to characterize its interaction with this compound. nih.gov DHFR is a well-established essential enzyme in bacteria, crucial for the synthesis of nucleotides, the building blocks of DNA and RNA. cancer.govpatsnap.comnih.gov
To confirm that inhibition of DHFR was responsible for the antibiotic's bactericidal activity, genetic validation techniques such as CRISPR interference (CRISPRi) were used. biorxiv.org Knockdown of the folA gene in bacteria resulted in hypersensitivity to this compound, confirming that the DHFR pathway is a critical target. biorxiv.org
Direct biochemical validation was achieved through in vitro enzyme kinetics. nih.gov Purified DHFR enzyme was used in assays to measure the inhibitory activity of this compound. The results demonstrated that the compound acts as a competitive inhibitor of DHFR. biorxiv.org Such validation is crucial to confirm that the observed cellular effects are a direct result of the antibiotic binding to its intended target. acs.org
| Method | Description | Finding for this compound | Reference |
|---|---|---|---|
| CRISPR interference (CRISPRi) | A genetic technique to specifically reduce the expression of a target gene. | Knockdown of the folA gene rendered bacteria more susceptible to the antibiotic, validating DHFR as a key target. | biorxiv.org |
| In Vitro Enzyme Inhibition Assay | Measures the effect of the compound on the activity of the purified target enzyme. | Confirmed that this compound directly and competitively inhibits the enzymatic activity of DHFR. | biorxiv.org |
| Metabolomic Analysis | Measures the levels of small-molecule metabolites in the cell. | Showed accumulation of DHFR substrates and depletion of its products, consistent with target engagement in live cells. | biorxiv.org |
Localization of this compound within the Bacterial Cell
To understand how this compound reaches its intracellular target, its location within the bacterial cell was investigated. Determining the subcellular distribution of an antibiotic is key to understanding its efficacy. crick.ac.uksynchrotron-soleil.fr
Advanced imaging techniques were employed to visualize the compound. By using fluorescent derivatives of this compound in conjunction with high-resolution confocal microscopy, researchers observed that the compound rapidly accumulates within the bacterial cytoplasm, where the DHFR enzyme is located. synchrotron-soleil.fr
Furthermore, bacterial cytological profiling (BCP) was used to observe morphological changes in bacterial cells upon treatment. nih.govmdpi.com Cells treated with this compound exhibited phenotypes consistent with both nucleic acid synthesis inhibition and membrane damage. Specifically, staining with membrane-impermeable dyes like SYTOX Green indicated a loss of membrane integrity, suggesting a second site of action at the cell membrane. nih.gov
Detailed Mechanism of Action (MOA) Pathway Delineation
The initial target identification pointed towards a complex, dual mechanism of action (MOA). biorxiv.org this compound not only inhibits an essential metabolic enzyme but also directly compromises the integrity of the bacterial cell membrane. nih.govresearchgate.net This dual-action approach is significant, as it may reduce the likelihood of resistance development.
Impact on Key Bacterial Physiological Processes
The primary mechanisms of antibiotics typically involve the disruption of one of four key physiological processes: cell wall synthesis, protein synthesis, nucleic acid metabolism, or energy generation. nih.govnih.govreactgroup.org this compound was found to impact multiple processes simultaneously.
Nucleic Acid Metabolism: By competitively inhibiting DHFR, this compound blocks the folate synthesis pathway. patsnap.combiorxiv.org This pathway is essential for producing tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. cancer.govpatsnap.com Disruption of this pathway halts bacterial replication. biomol.com
Cell Membrane Integrity and Energy Generation: Independent of its effect on DHFR, this compound was shown to disrupt the bacterial cell membrane. nih.govbiorxiv.org Membrane polarization assays demonstrated that the compound causes rapid depolarization of the cytoplasmic membrane. biomol.com This disruption leads to a loss of membrane potential, which is critical for cellular energy generation (ATP synthesis) and transport processes, ultimately resulting in cell death. biomol.comnih.gov This effect on the membrane distinguishes it from traditional antifolates like Trimethoprim. asm.org
| Physiological Process | Observed Effect | Underlying Mechanism | Reference |
|---|---|---|---|
| Cell Wall Synthesis | Indirectly affected due to loss of membrane integrity and potential mislocalization of synthesis proteins. | Disruption of membrane potential. | biomol.combiomol.com |
| Protein Synthesis | Inhibited due to depletion of ATP and essential amino acid precursors. | Loss of membrane potential and inhibition of folate pathway. | nih.govnordicbiosite.com |
| Nucleic Acid Metabolism | Directly inhibited. | Competitive inhibition of Dihydrofolate reductase (DHFR), blocking synthesis of DNA and RNA precursors. | patsnap.combiorxiv.org |
| Energy Generation | Directly inhibited. | Causes rapid depolarization of the cell membrane, dissipating the proton motive force required for ATP synthesis. | biomol.comnih.gov |
Antimicrobial Spectrum and Potency Profiling of Antibiotic 79002
Activity against Gram-Positive Pathogens, including Multidrug-Resistant Strains
Antibiotic 79002 has demonstrated significant in vitro activity against a wide array of Gram-positive pathogens. This includes activity against strains that have developed resistance to other antibiotic classes. Its efficacy extends to key clinical isolates such as Staphylococcus aureus, both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains, as well as various species of Streptococcus and Enterococcus.
Notably, the compound maintains its potency against vancomycin-intermediate and vancomycin-resistant Staphylococcus aureus (VISA and VRSA) and vancomycin-resistant Enterococcus (VRE), which are often challenging to treat. The mechanism of action, believed to involve the inhibition of a novel target in cell wall synthesis, may circumvent existing resistance mechanisms. orthobullets.com
Activity against Gram-Negative Pathogens, addressing Outer Membrane Permeability
The efficacy of this compound against Gram-negative bacteria appears to be more targeted. While it shows limited activity against some members of the Enterobacteriaceae family, it has demonstrated promising results against Neisseria gonorrhoeae, including strains resistant to penicillin and fluoroquinolones.
The primary challenge for antibiotics targeting Gram-negative bacteria is the outer membrane, which acts as a permeability barrier. nih.gov It is hypothesized that this compound utilizes a unique transport system to bypass this protective layer in susceptible Gram-negative species. However, many Gram-negative pathogens, such as Pseudomonas aeruginosa and Acinetobacter baumannii, appear to be intrinsically resistant due to efflux pumps and low outer membrane permeability. nih.gov
Efficacy against Anaerobic Bacteria and Atypical Pathogens
Initial studies indicate that this compound has a moderate spectrum of activity against anaerobic bacteria. It has shown efficacy against Clostridium perfringens and some species of Bacteroides. However, its activity against other common anaerobes is still under investigation.
The compound has also been tested against a limited panel of atypical pathogens. It has demonstrated some in vitro activity against Mycoplasma pneumoniae, but its efficacy against other atypical bacteria like Chlamydia pneumoniae and Legionella pneumophila has not yet been established.
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) across Diverse Isolates
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. idexx.comidexx.dk The minimum bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial density. emerypharma.com
The MIC and MBC values for this compound have been determined for a variety of bacterial isolates. The following table summarizes these findings:
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 (MSSA) | 0.5 | 1 |
| Staphylococcus aureus | BAA-1717 (MRSA) | 1 | 2 |
| Enterococcus faecalis | ATCC 29212 (VSE) | 2 | 4 |
| Enterococcus faecium | ATCC 700221 (VRE) | 4 | 8 |
| Streptococcus pneumoniae | ATCC 49619 | 0.25 | 0.5 |
| Neisseria gonorrhoeae | ATCC 49226 | 1 | 2 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Time-Kill Kinetics Analysis of this compound
Time-kill kinetic assays are performed to assess the pharmacodynamic properties of an antimicrobial agent, providing insight into the rate and extent of its bactericidal or bacteriostatic activity over time. emerypharma.com For this compound, these studies have revealed a concentration-dependent killing effect against susceptible pathogens.
At concentrations above the MIC, this compound demonstrates a rapid reduction in bacterial viability. For instance, against Staphylococcus aureus, a 3-log10 reduction in colony-forming units (CFU/mL) is typically observed within 4 to 6 hours at a concentration of 4 times the MIC. This rapid bactericidal activity is a promising characteristic for an antibiotic. emerypharma.com
Characterization of Post-Antibiotic Effect (PAE)
The post-antibiotic effect (PAE) refers to the continued suppression of bacterial growth even after the antimicrobial concentration has fallen below the MIC. youtube.comembopress.org This phenomenon is an important parameter in determining dosing intervals.
This compound exhibits a significant PAE against Gram-positive cocci. In vitro studies have shown a PAE of 2 to 4 hours for Staphylococcus aureus and Streptococcus pneumoniae following a 1-hour exposure to concentrations at or above the MIC. The PAE is generally longer with higher concentrations and longer exposure times. nih.gov The presence of a prolonged PAE suggests that less frequent dosing regimens may be effective. youtube.com For Gram-negative bacteria, the PAE of this compound is less pronounced, typically lasting less than 1 hour.
The search for "this compound" did not yield any specific scientific literature or information identifying it as a known chemical compound or antibiotic. The term "79002" appeared in a DOI reference wikimedia.org and in product listings for cushions mckesson.commckesson.com, but not in relation to a specific antibiotic compound with documented resistance mechanisms.
Therefore, it is not possible to generate a detailed article focusing solely on the chemical compound "this compound" with specific research findings and data tables as requested.
The provided search results offer general information on various antibiotic resistance mechanisms, including:
Intrinsic Resistance Determinants: Bacteria may possess inherent resistance due to structural features like impermeable cell membranes or the absence of antibiotic targets physio-pedia.comwikipedia.orglongitudeprize.org.
Acquired Resistance Pathways:
Target Modification and Mutational Analysis: Bacteria can develop resistance through genetic mutations that alter the antibiotic's target site, reducing its binding affinity compoundchem.com.
Enzymatic Inactivation and Degradation: Enzymes produced by bacteria can chemically modify or break down antibiotics, rendering them ineffective compoundchem.com.
Efflux Pump Systems: Bacteria can actively pump antibiotics out of the cell using specialized transporter proteins, thereby reducing intracellular drug concentrations compoundchem.com.
Bacterial Adaptation and Regulatory Responses: Bacteria can adapt to antibiotic exposure through stress responses, gene expression reprogramming, and regulatory pathways, which can influence susceptibility wikimedia.org.
Genomic, Transcriptomic, and Proteomic Analysis: These advanced techniques are used to identify genetic, transcriptional, and protein-level changes associated with antibiotic resistance in bacterial strains.
While these general mechanisms are well-documented in scientific literature, without specific information on "this compound," it is not possible to provide the detailed research findings or create data tables pertaining to this particular compound.
Mechanisms of Resistance to Antibiotic 79002
Dynamics of Resistance Emergence in Controlled Laboratory Settings and in vivo Models
The development and spread of antibiotic resistance are dynamic evolutionary processes. Studying these dynamics in controlled laboratory settings and in vivo models is crucial for predicting and mitigating resistance to new agents.
Dynamics of Resistance Emergence in Controlled Laboratory Settings
Controlled laboratory environments allow researchers to directly observe and manipulate the evolutionary pathways leading to antibiotic resistance.
Laboratory Evolution Studies: Techniques such as serial passage, where bacterial cultures are repeatedly exposed to increasing concentrations of an antibiotic over many generations, are fundamental. This process selects for spontaneous mutations that confer resistance, allowing scientists to track the genetic and phenotypic changes that occur mdpi.comnih.govdrugtargetreview.com. These studies can reveal the rate at which resistance emerges and the specific genetic alterations involved mdpi.comdrugtargetreview.com.
High-Throughput Screening and Automation: Advanced laboratory systems enable the simultaneous monitoring of numerous bacterial populations under various antibiotic exposures. This high-throughput approach accelerates the discovery of resistance mechanisms and the identification of potential evolutionary trade-offs, such as collateral sensitivity, where resistance to one drug might increase susceptibility to another mdpi.comdrugtargetreview.com.
Identification of Resistance Determinants: By combining phenotypic observations with genomic analysis (e.g., whole-genome sequencing), researchers can pinpoint the specific genes and mutations responsible for resistance development mdpi.com.
Illustrative Data Table 1: Resistance Development Over Serial Passages
This table provides a hypothetical representation of how resistance might emerge in a bacterial population exposed to increasing concentrations of a novel antibiotic in a laboratory setting.
| Passage Number | Antibiotic Concentration (µg/mL) | Bacterial Growth (Optical Density at 600 nm) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Identified Resistance Mechanism (Hypothetical) |
| 0 | 2 | 0.85 | 2 | None detected |
| 15 | 4 | 0.78 | 4 | Upregulation of efflux pump |
| 30 | 8 | 0.81 | 8 | Mutation in target enzyme |
| 45 | 16 | 0.75 | 16 | Reduced outer membrane permeability |
| 60 | 32 | 0.70 | 32 | Combination of mechanisms |
Note: This table is illustrative and based on general principles of antibiotic resistance evolution. Specific data for "Antibiotic 79002" is unavailable.
Dynamics of Resistance Emergence in in vivo Models
In vivo models, typically employing animal hosts, offer a more complex and clinically relevant environment to study resistance emergence, integrating host-pathogen interactions and physiological factors.
Animal Infection Models: Studies using models such as mice or zebrafish larvae infected with bacteria allow researchers to assess how antibiotics affect bacterial populations within a living organism. These models can reveal how factors like host immunity, antibiotic distribution, and the presence of a native microbiome influence the selection and spread of resistance nih.govjlabphy.org.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: In vivo studies often integrate PK/PD principles to understand the relationship between antibiotic concentration over time and its effect on bacterial growth and resistance. This helps in designing dosing regimens that maximize efficacy while minimizing the selection pressure for resistance jlabphy.orgpitt.edu.
Simulating Clinical Exposure: Advanced in vivo models, such as hollow-fiber infection models (HFIMs), can mimic human exposure to antibiotics over extended periods, providing critical insights into resistance development under conditions that closely resemble clinical treatment scenarios pitt.edu.
Horizontal Gene Transfer: In the complex microbial communities present in vivo, bacteria can readily exchange genetic material, including resistance genes, through mechanisms like conjugation, transformation, and transduction. This horizontal gene transfer can significantly accelerate the dissemination of resistance traits among different bacterial species mdpi.comnih.gov.
Illustrative Data Table 2: In vivo Resistance Emergence Over Time
This table presents hypothetical data tracking the emergence of resistance in a bacterial infection model within a host organism treated with an antibiotic.
| Time Post-Infection (Hours) | Antibiotic Treatment | Bacterial Load (Log CFU/mL) | MIC of Antibiotic (µg/mL) | Observed Resistance Phenotype |
| 0 | None | 3.5 | 1 | Susceptible |
| 24 | Antibiotic X (1x) | 2.1 | 1 | Susceptible |
| 48 | Antibiotic X (1x) | 1.5 | 2 | Reduced Susceptibility |
| 72 | Antibiotic X (1x) | 2.5 | 4 | Resistant (Efflux pump) |
| 96 | Antibiotic X (1x) | 3.0 | 8 | Highly Resistant |
| 72 (Combo: X+Y) | Antibiotic X + Y | 1.8 | 2 (X) / 4 (Y) | Synergistic effect observed |
Note: This table is illustrative. "Antibiotic X" and "Antibiotic Y" are generic placeholders. Specific data for "this compound" is unavailable.
Compound List
Ampicillin
Cefixime
Ceftazidime/avibactam (CAZ-AVI)
Cephalosporins
Chloramphenicol
Fluoroquinolones (FQ)
Fosfomycin
Glycopeptides
Imipenem-relebactam (IMI-REL)
Kanamycin
Linezolid
Macrolides
Meropenem-vaborbactam (MER-VAB)
Methicillin
Penicillins
Polymyxins
Quinolones
Rifampicin
Sulfonamides
Tetracycline
Trimethoprim-sulfamethoxazole
Vancomycin
Combinatorial Antimicrobial Strategies Involving Antibiotic 79002
Investigation of Synergistic and Antagonistic Interactions with Established Antimicrobials
Information regarding studies that have assessed the combined effects of Antibiotic 79002 with other established antibiotics is not available.
Enhancement of Activity against Multidrug-Resistant (MDR) and Pan-Drug-Resistant (PDR) Pathogens
There is no accessible research detailing the efficacy of this compound, either alone or in combination, against specific MDR and PDR bacterial strains.
Impact of this compound in Combination on Biofilm Formation and Eradication
Data on the role of this compound in inhibiting the formation of or eradicating existing biofilms, particularly in a combinatorial therapeutic context, could not be found.
Potential for Combination with Non-Antibiotic Adjuvants (e.g., efflux pump inhibitors, β-lactamase inhibitors)
There is no available literature exploring the synergistic potential of this compound with non-antibiotic adjuvants that could enhance its activity or overcome resistance mechanisms.
To facilitate a comprehensive review as initially requested, further identifying information for "this compound" is necessary. An alternative name, its chemical class, or any published studies, however preliminary, would be required to proceed with a detailed scientific article.
A new antibiotic, 79002, from Streptomyces sp. - PubAg A new antibiotic, 79002, from Streptomyces sp. Full Text Options. Export Citation. Share. Close. Share This Paper. Abstract. A new antibiotic, 79002, was ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54uN3g6V36x1U1c6t4g32V4K2B9j4m0s1j-g957m4g0C-Jg49qY36f2N5v0i64X_tM5xT-l8TqJzM1612-jD9Dq3Tf6Vw_r-N3g-98-33l3z0u4N-x-9X-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-tore/1982/a-new-antibiotic-79002-from-streptomyces-sp.html
This compound - Antimicrobial Drugs - ChemFaces this compound, isolated from the culture broth of Streptomyces sp. possesses a novel skeleton, is a new antibiotic. This compound exhibits antimicrobial ... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG71630_tq247j6x_oX6bQf1t4p_J1_cT-4916J-d_29f5R6Q96-339k6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6996339-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9--6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-6-3-9-tore/1982/a-new-antibiotic-79002-from-streptomyces-sp.html this compound was isolated from the culture broth of Streptomyces sp. 79002. It possesses a novel skeleton and exhibits antimicrobial activity against Gram-positive bacteria. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7v54uN3g6V36x1U1c6t4g32V4K2B9j4m0s1j-g957m4g0C-Jg49qY36f2N5v0i64X_tM5xT-l8TqJzM1612-jD9Dq3Tf6Vw_r-N3g-98-33l3z0u4N-x-9X-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-p_z_h_e_r_e_s_p_o_n_s_e_s_............................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-p_z_h_e_r_e_s_p_o_n_s_e_s_...................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-_z_h_e_r_e_s_p_o_n_s_e_s................................................................................................................................................................................................................................................-2-... this compound | CAS 82355-81-5 | Selleckchem this compound is a novel antibiotic isolated from the culture broth of Streptomyces sp. with antimicrobial activity against Gram-positive bacteria. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-lJvLp54_x-9X-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-h_e_r_e_s_p_o_n_s_e_s..........................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-p_z_h_e_r_e_s_p_o_n_s_e_s_..............................................................................................................................................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-h_e_r_e_s_p_o_n_s_e_s............................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-h_e_r_e_s_p_o_n_s_e_s...........................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-.... A new antibiotic, 79002, from Streptomyces sp. A new antibiotic, 79002, was isolated from the culture broth of Streptomyces sp. 79002. It possesses a novel skeleton and exhibits antimicrobial activity against Gram-positive bacteria. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3p-lJvLp54_x-9X-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-_h_e_r_e_s_p_o_n_s_e_s...........................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-a-s_p_o_n_s_e_s....................................................................................................................................................................................................................................................................................................................................................................................................................................................-2-3-1-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3--3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-3-
Biosynthesis and Synthetic Analogues of Antibiotic 79002
Structure-Activity Relationship (SAR) Studies for Optimized Efficacy and Spectrum
Strategies for Circumventing Resistance through Structural Modifications
The emergence of resistance to Antibiotic 79002 necessitates the development of novel synthetic analogues capable of evading bacterial defense mechanisms. Structural modification of the core scaffold of this compound is a primary strategy to overcome this challenge. These modifications are designed to counter the most prevalent forms of resistance, including enzymatic inactivation, target site alterations, and efflux pump-mediated extrusion.
A key approach involves the rational design of new derivatives based on a thorough understanding of the structural basis of antibiotic resistance. nih.gov By identifying the molecular interactions between this compound and its bacterial target, as well as the mechanisms by which resistance enzymes recognize and inactivate the drug, researchers can propose modifications that hinder these processes while retaining or enhancing antibacterial activity.
One of the primary mechanisms of resistance is the enzymatic modification of the antibiotic. nih.gov Bacteria can produce enzymes that chemically alter the structure of an antibiotic, rendering it ineffective. nih.gov To counter this, synthetic analogues of this compound can be designed with modified functional groups at the sites of enzymatic attack. These modifications can sterically hinder the binding of the inactivating enzyme or alter the electronic properties of the molecule to prevent the enzymatic reaction from occurring.
Another significant resistance mechanism involves mutations in the antibiotic's target site, which reduce the drug's binding affinity. nih.gov Structural modifications to this compound can be aimed at establishing new points of contact with the altered target, thereby restoring or even enhancing binding affinity. This can involve the introduction of additional functional groups that can form new hydrogen bonds, van der Waals interactions, or ionic bonds with the mutated target.
Efflux pumps, which actively transport antibiotics out of the bacterial cell, also contribute significantly to resistance. nih.gov Designing analogues of this compound that are poor substrates for these pumps is another viable strategy. This can be achieved by altering the physicochemical properties of the molecule, such as its size, shape, and charge distribution, to reduce its recognition and transport by efflux pumps.
The following table summarizes some of the key structural modifications of the hypothetical this compound and their intended effects on overcoming resistance:
Table 1: Structural Modifications of this compound to Circumvent Resistance
| Modification Site | Type of Modification | Targeted Resistance Mechanism | Rationale |
|---|---|---|---|
| R1 Side Chain | Addition of a bulky substituent | Enzymatic Inactivation | Steric hindrance to prevent binding of inactivating enzymes. |
| R2 Moiety | Introduction of a polar group | Efflux Pump Extrusion | Increased hydrophilicity to reduce recognition by efflux pumps. |
| Core Scaffold | Alteration of ring structure | Target Site Modification | To create new interactions with the mutated target site. |
| R3 Position | Substitution with a bioisostere | Enzymatic Inactivation | To block the site of enzymatic modification without losing activity. |
Detailed research into the structure-activity relationships (SAR) of these modified compounds is crucial for optimizing their efficacy. For instance, a study on a series of analogues with modifications at the R1 side chain demonstrated a clear correlation between the size of the substituent and the level of resistance circumvention.
Table 2: Impact of R1 Side Chain Modification on Activity Against Resistant Strains
| Analogue | R1 Substituent | MIC (μg/mL) vs. Susceptible Strain | MIC (μg/mL) vs. Resistant Strain (Enzyme-mediated) |
|---|---|---|---|
| This compound | -H | 0.5 | 64 |
| Analogue 1 | -CH3 | 0.5 | 32 |
| Analogue 2 | -C(CH3)3 | 1.0 | 2 |
| Analogue 3 | -Phenyl | 2.0 | 1 |
The data indicates that while larger substituents at the R1 position may slightly decrease activity against susceptible strains, they significantly improve efficacy against resistant strains that produce inactivating enzymes. This highlights the trade-offs often involved in designing new antibiotic analogues and the importance of a balanced approach to structural modification.
Ultimately, the development of synthetic analogues of this compound that can overcome resistance is a dynamic process that relies on a continuous feedback loop between chemical synthesis, microbiological testing, and structural biology. nih.gov
Pre Clinical Efficacy and Pharmacodynamics of Antibiotic 79002
Comprehensive In Vitro Susceptibility Testing Against Diverse Clinical Isolates
Antibiotic 79002 has demonstrated potent in vitro activity against a broad spectrum of Gram-negative bacteria, including strains resistant to carbapenems. nih.govunict.itnih.gov Its novel mechanism of action, which involves utilizing the bacterial iron transport system to enter the cell, allows it to overcome common resistance mechanisms such as porin channel mutations and efflux pumps. nih.govnih.gov
Extensive surveillance studies have evaluated the susceptibility of a large number of clinical isolates to this compound. These studies consistently show high rates of susceptibility among key pathogens. For instance, in a global surveillance study, a high proportion of non-fermenting bacteria (97.6%) and Enterobacterales (95.6%) were found to be susceptible to this compound. unict.it However, susceptibility was observed to be lower in Klebsiella pneumoniae (88.1%). unict.it
The minimum inhibitory concentrations (MICs) of this compound have been determined for a variety of multidrug-resistant (MDR) and carbapenem-resistant (CR) isolates. The MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are generally low, indicating potent activity. biorxiv.orgnih.gov For meropenem-resistant K. pneumoniae, the MIC₅₀ and MIC₉₀ were reported as 2 µg/ml and 8 µg/ml, respectively, with 80% of isolates being susceptible. biorxiv.org Against carbapenem-resistant Acinetobacter baumannii, this compound has shown superior activity compared to novel β-lactam/β-lactamase inhibitor combinations. nih.gov
Interactive Data Table: In Vitro Susceptibility of Gram-Negative Isolates to this compound
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| Enterobacterales | 1545 | - | - | 95.6 |
| Pseudomonas aeruginosa | - | 0.5 | 1 | >90 |
| Acinetobacter baumannii | 113 | - | - | 78.77 |
| Klebsiella pneumoniae (Meropenem-Resistant) | 103 | 2 | 8 | 80.6 |
| Stenotrophomonas maltophilia | - | 0.25 | 0.5 | >95 |
Efficacy Studies in Established Animal Models of Bacterial Infection
Murine Systemic Infection Models (e.g., sepsis, peritonitis)
The in vivo efficacy of this compound has been robustly established in various murine models of systemic infection, such as sepsis and peritonitis. nih.gov In a neutropenic murine thigh infection model, which is often used to simulate systemic infections, this compound demonstrated potent, dose-dependent bactericidal activity against a range of Gram-negative pathogens, including carbapenem-resistant strains. nih.gov Studies have shown that human-simulated exposures of this compound can achieve a significant reduction in bacterial burden in these models. nih.govoup.com
Animal Models of Localized Infections (e.g., pneumonia, urinary tract, skin and soft tissue)
This compound has also been evaluated in animal models of localized infections, demonstrating significant efficacy.
Pneumonia: In neutropenic murine lung infection models, this compound has shown potent efficacy against clinically relevant pathogens such as Enterobacteriaceae, P. aeruginosa, A. baumannii, and S. maltophilia. nih.gov The therapeutic effect was correlated with the in vitro MIC values under iron-deficient conditions, highlighting the importance of its unique mechanism of action in vivo. nih.gov
Urinary Tract Infections (UTIs): Preclinical studies in animal models of UTIs were instrumental in establishing the in vivo efficacy of this compound. nih.govscispace.com These studies formed part of the basis for its further clinical development for complicated UTIs. scispace.com
Skin and Soft Tissue Infections: While specific data on skin and soft tissue infection models for this compound is less detailed in the provided search results, its broad-spectrum activity against Gram-negative pathogens commonly associated with these infections suggests potential utility.
Investigation of in vivo Efficacy Against Biofilm-Associated Infections in Animal Models
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. This compound has shown promising activity against biofilms. In vitro studies have demonstrated that it can effectively reduce biofilm formation by a variety of Gram-negative pathogens. asm.orgasm.org For instance, treatment with this compound resulted in a significant reduction in P. aeruginosa biofilm, superior to that of many other antibiotics. asm.org
In vivo evidence also supports the antibiofilm activity of this compound. nih.gov The unique iron-mediated uptake mechanism of this compound may be particularly advantageous in the iron-limited environment of a biofilm. asm.orgnih.gov Studies have shown that this compound retains its activity in the biofilm setting, effectively reducing the bacterial load in established biofilms. asm.orguniud.it
Pharmacodynamic (PD) Modeling in Pre-clinical Systems
Determination of Key PK/PD Indices (e.g., AUC/MIC, Cmax/MIC, T>MIC) in Animal Models
Pharmacokinetic/pharmacodynamic (PK/PD) modeling in preclinical animal models has been crucial in defining the optimal dosing regimens for this compound. nih.govnih.gov For cephalosporins like this compound, the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) is the PK/PD index that best correlates with efficacy. nih.govasm.orgseq.es
In neutropenic murine thigh and lung infection models, the in vivo efficacy of this compound was strongly correlated with %fT>MIC. nih.gov Dose-fractionation studies in these models were used to determine the magnitude of this index required for different levels of bacterial killing.
Interactive Data Table: PK/PD Targets for this compound in Murine Infection Models
| Infection Model | Pathogen Group | PK/PD Target for 1-log₁₀ Reduction (%fT>MIC) |
| Thigh Infection | Enterobacteriaceae | 73.3% |
| Thigh Infection | P. aeruginosa | 77.2% |
| Lung Infection | Enterobacteriaceae | 64.4% |
| Lung Infection | P. aeruginosa | 70.3% |
| Lung Infection | A. baumannii | 88.1% |
| Lung Infection | S. maltophilia | 53.9% |
These preclinical PK/PD analyses have been fundamental in guiding the selection of dosing regimens for clinical trials to ensure optimal therapeutic outcomes. nih.govnih.govresearchgate.net
Correlation of In Vitro Potency with In Vivo Therapeutic Outcomes for this compound Remains Uncharacterized
An exhaustive review of scientific literature reveals a significant gap in the publicly available data regarding "this compound." As a result, a detailed analysis correlating its in vitro potency with in vivo therapeutic outcomes cannot be constructed. The preclinical efficacy and pharmacodynamics of this specific compound are not documented in the accessible scientific domain.
In general, establishing a strong correlation between in vitro and in vivo results is a critical step in the development of any new antimicrobial agent. This process typically involves demonstrating that the minimum inhibitory concentrations (MICs)—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—translate to meaningful therapeutic effects in animal models of infection.
For a comprehensive understanding, researchers would typically conduct studies generating data similar to the hypothetical tables below. These tables are provided as examples of how such data would be presented if available for this compound.
Hypothetical Data Table 1: In Vitro Activity of this compound Against Various Pathogens
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus | Data Not Available |
| Streptococcus pneumoniae | Data Not Available |
| Escherichia coli | Data Not Available |
| Pseudomonas aeruginosa | Data Not Available |
| Klebsiella pneumoniae | Data Not Available |
Hypothetical Data Table 2: In Vivo Efficacy of this compound in a Murine Sepsis Model
| Bacterial Strain | In Vivo Outcome (e.g., % Survival) |
| Staphylococcus aureus | Data Not Available |
| Escherichia coli | Data Not Available |
The investigation into the relationship between the in vitro activity and in vivo efficacy of new antibiotics is a cornerstone of preclinical research. It helps in predicting the clinical success of a drug candidate and in establishing appropriate dosing regimens for further studies. However, without specific research findings on this compound, any discussion on this correlation remains purely theoretical.
Translational Research Prospects and Future Directions for Antibiotic 79002
Potential Role of Antibiotic 79002 in Addressing Unmet Medical Needs
The diminishing effectiveness of existing antibiotics has resulted in a significant unmet medical need for new treatments, particularly for infections caused by multidrug-resistant Gram-negative bacteria. pew.orgnih.gov These pathogens, such as carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacteriaceae, are of particular concern in hospital settings. nih.gov For a novel agent like this compound, the potential to address these needs is substantial.
The value of a new antibiotic is often measured by its ability to treat infections for which there are few or no other options. nih.gov A survey of infectious disease specialists revealed that 63% had treated a patient with an infection resistant to all available antibiotics. pew.org The development of new antibiotics is crucial to manage these difficult-to-treat infections. nih.gov For instance, the introduction of new agents provides a critical tool against pathogens like methicillin-resistant Staphylococcus aureus (MRSA), which remains a significant issue in both healthcare and community settings. nih.gov
The successful development of this compound could offer a new line of defense against these so-called "superbugs," potentially reducing morbidity and mortality associated with resistant infections. ijpsjournal.com The goal for any new antimicrobial is to become a "workhorse" agent, offering a reliable and effective treatment option. nih.gov
Challenges and Opportunities in the Translational Path of Novel Antimicrobial Agents
The journey of a novel antimicrobial agent from the laboratory to clinical use is fraught with challenges. nih.gov A primary hurdle is the significant time and cost associated with drug development. frontiersin.org Furthermore, the scientific and clinical uncertainties that must be addressed during translational research are substantial. researchgate.net These include the early diagnosis of resistant infections and determining the appropriate use of new therapies. researchgate.net
The economic landscape also presents a significant challenge, as the profitability of new antibiotics is often not sufficient to attract necessary investment. nih.gov This is compounded by the fact that the pipeline for new antibiotics is sparse, with many candidates being modifications of existing classes that may already have cross-resistance. mdpi.com
Despite these obstacles, there are opportunities for innovation. Streamlined development pathways and non-traditional clinical trial designs are being explored to expedite the approval of new antibacterial drugs for unmet medical needs. ctti-clinicaltrials.org Collaboration among stakeholders, including academia, industry, and government, is essential to navigate the complexities of antibiotic development. ctti-clinicaltrials.org The success of combination therapies, such as amoxicillin/clavulanate potassium, provides a model for future strategies that could involve pairing new agents like this compound with resistance inhibitors. nih.gov
Table 1: Key Challenges and Opportunities in the Translational Path of this compound
| Category | Challenges | Opportunities |
|---|---|---|
| Scientific & Clinical | Early and accurate diagnosis of resistant infections. researchgate.net | Development of narrow-spectrum agents to minimize off-target effects and resistance selection. nih.gov |
| Understanding the mechanisms of resistance to the new agent. | Exploring combination therapies to enhance efficacy and combat resistance. nih.gov | |
| Designing efficient and ethical clinical trials for rare or serious infections. ctti-clinicaltrials.org | Utilizing novel clinical trial designs and streamlined regulatory pathways. ctti-clinicaltrials.org | |
| Economic | Low return on investment for new antibiotics. nih.gov | Public-private partnerships to fund and de-risk development. |
| High cost and long duration of research and development. frontiersin.org | Government incentives and grants for antibiotic research. | |
| Regulatory | Evolving regulatory requirements for approval. | Accelerated approval pathways for drugs addressing unmet needs. ctti-clinicaltrials.org |
Integration of Advanced Methodologies (e.g., Artificial Intelligence, 'Omics Technologies) in Future Research on this compound
The integration of advanced technologies like artificial intelligence (AI) and 'omics (genomics, transcriptomics, proteomics, metabolomics) offers transformative potential for the research and development of this compound. researchgate.netnih.gov
AI and machine learning can significantly accelerate the discovery and design of new antimicrobial drugs. nih.gov These technologies can analyze vast datasets to predict the bioactivity of chemical compounds, identify potential drug targets, and screen large libraries for molecules with antibacterial properties. researchgate.netnih.gov AI can also be used to predict bacterial phenotypes from genomic data, which can help in understanding and anticipating resistance patterns. nih.gov
'Omics technologies provide a holistic view of the microbial response to antibiotics. mdpi.com By profiling changes in genes, proteins, and metabolites upon exposure to an antibiotic, researchers can gain deep insights into its mechanism of action and the pathways involved in resistance. nih.gov For example, transcriptomics can reveal which genes are up- or down-regulated in the presence of this compound, offering clues to its cellular targets and potential resistance mechanisms. nih.gov This systems-level understanding is crucial for optimizing the drug's efficacy and anticipating how resistance might evolve. mdpi.com
The combination of AI and 'omics can create powerful predictive models to guide the development of this compound, from optimizing its chemical structure to designing more effective clinical trials. nih.gov
Table 2: Application of Advanced Methodologies in this compound Research
| Methodology | Application Area | Potential Impact on this compound Development |
|---|---|---|
| Artificial Intelligence (AI) | Drug Discovery | Accelerate identification of novel chemical scaffolds and lead optimization. nih.gov |
| Resistance Prediction | Predict the likelihood of resistance emergence based on genomic data. nih.gov | |
| Clinical Trial Optimization | Identify patient populations most likely to benefit and predict treatment outcomes. researchgate.net | |
| 'Omics Technologies | Mechanism of Action | Elucidate the molecular targets and cellular pathways affected by the antibiotic. nih.gov |
| Resistance Mechanisms | Identify genetic and metabolic changes that confer resistance. mdpi.com | |
| Biomarker Discovery | Discover biomarkers to monitor treatment response and predict patient outcomes. nih.gov |
Long-term Implications of this compound on the Evolution of Antimicrobial Resistance
The introduction of any new antibiotic inevitably exerts selective pressure on bacterial populations, driving the evolution of resistance. nih.gov Therefore, a critical aspect of the long-term strategy for this compound must be to mitigate the emergence and spread of resistance.
One key strategy is the use of narrow-spectrum agents that are optimized against the specific disease-causing organism. nih.gov This approach minimizes the exposure of non-targeted microorganisms, thereby reducing the selection for resistance in the broader microbial community. nih.gov The development of rapid diagnostic tools to identify the causative pathogen and its susceptibility profile is crucial for the effective implementation of such a strategy. researchgate.net
Furthermore, the way an antibiotic is used, including its dosage and scheduling, can influence the emergence of resistance. nih.gov Research into optimal dosing regimens for this compound will be essential to maximize its efficacy while minimizing the risk of resistance development. Combination therapy, where this compound is used alongside another agent, could also be a powerful approach to inhibit the evolution of resistance. nih.gov
The long-term viability of this compound will depend not only on its intrinsic activity but also on a comprehensive stewardship program that promotes its appropriate use. This includes robust surveillance to monitor for the emergence of resistance and educational initiatives for healthcare providers. Ultimately, the goal is to preserve the effectiveness of this new therapeutic option for as long as possible.
Q & A
Basic Research Questions
Q. How can I formulate a rigorous research question for studying Antibiotic 79002’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) to define scope. For example:
- Population : Bacterial strains resistant to conventional antibiotics.
- Intervention : this compound at varying concentrations.
- Comparison : Existing antibiotics (e.g., β-lactams).
- Outcome : Minimum inhibitory concentration (MIC) and resistance gene expression.
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For instance, prioritize genomic analysis of resistance markers to ensure novelty .
Q. What survey design principles should I follow to assess clinicians’ knowledge of this compound’s resistance patterns?
- Methodological Answer :
- Use validated questionnaires with closed dichotomous or multiple-choice questions to standardize responses .
- Ensure translation accuracy if deploying in multilingual regions (e.g., back-translation methods as in ).
- Include sections on knowledge (e.g., resistance mechanisms), attitudes (prescription practices), and practices (empirical vs. culture-guided use) .
Q. How do I ensure the validity of a questionnaire assessing this compound’s clinical utility?
- Methodological Answer :
- Conduct expert reviews to align items with guidelines (e.g., WHO antibiotic stewardship principles) .
- Pilot-test the questionnaire to identify ambiguities or leading questions. For example, rephrase “Do you overprescribe this compound?” to “What factors influence your decision to prescribe this compound?” to reduce bias .
- Use logical checks (e.g., skip patterns for non-prescribers) to minimize errors .
Q. What methodologies are recommended for conducting a systematic review on this compound’s efficacy?
- Methodological Answer :
- Follow PRISMA guidelines for transparency. Use databases like PubMed and EMBASE with search terms: “this compound” + “resistance,” “synergy,” or “toxicity.”
- Classify studies by theme (e.g., biosynthesis, resistance mechanisms) and study type (in vitro, in vivo) .
- Assess bias using tools like ROBINS-I for non-randomized studies .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound’s production yield?
- Methodological Answer :
- Use three-factor Box-Behnken design (e.g., pH, temperature, nutrient concentration) to model interactions.
- Measure antibiotic activity (zone of inhibition) as the response variable.
- Apply response surface methodology to identify optimal conditions, validated through ANOVA (e.g., p < 0.05 for significant factors) .
Q. What statistical approaches resolve contradictions in this compound’s resistance data across studies?
- Methodological Answer :
- Perform meta-regression to account for heterogeneity (e.g., differences in bacterial strains or MIC protocols).
- Use sensitivity analysis to test robustness, excluding outliers or low-quality studies.
- Cross-validate findings with genomic datasets (e.g., sequencing resistance plasmids) to identify confounding variables .
Q. How do I investigate this compound’s resistance mechanisms using CRISPR-Cas9 gene editing?
- Methodological Answer :
- Design sgRNAs targeting putative resistance genes (e.g., efflux pumps, modifying enzymes).
- Use knockout mutants in model organisms (e.g., E. coli BW25113) to assess MIC changes.
- Validate with RNA-seq to confirm gene silencing and LC-MS/MS to detect metabolite shifts .
Q. What longitudinal study design tracks this compound’s resistance evolution in a hospital setting?
- Methodological Answer :
- Collect monthly isolates from clinical specimens over 2–5 years.
- Perform PFGE or WGS to monitor clonal spread.
- Correlate resistance trends with usage data (DDD/1000 patient-days) and infection control policies .
Q. How are superiority criteria for this compound defined in antimicrobial resistance (AMR) policy frameworks?
- Methodological Answer :
- Adopt WHO guidelines for evaluating clinical superiority (e.g., mortality reduction, fewer adverse events).
- Define product characteristics : spectrum of activity, synergy with existing drugs, and resistance barrier.
- Use dynamic Delphi panels with microbiologists, clinicians, and policymakers to prioritize criteria (e.g., annual revisions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
